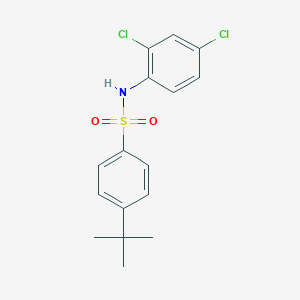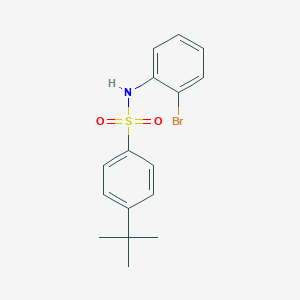![molecular formula C34H42N4O5 B390094 N'-[(E)-{2-METHOXY-5-METHYL-3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE](/img/structure/B390094.png)
N'-[(E)-{2-METHOXY-5-METHYL-3-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL}METHYLIDENE]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings, methoxy groups, and hydrazone linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the phenoxyacetyl hydrazone: This step involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 3-formyl-2-methoxy-5-methylbenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate its biological activity. Additionally, the aromatic rings and methoxy groups contribute to its ability to interact with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-isopropyl-5-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
3-formyl-2-methoxy-5-methylbenzaldehyde: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazone linkages.
Uniqueness
2-(2-isopropyl-5-methylphenoxy)-N’~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to exhibit a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C34H42N4O5 |
|---|---|
Poids moléculaire |
586.7g/mol |
Nom IUPAC |
N-[(E)-[2-methoxy-5-methyl-3-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C34H42N4O5/c1-21(2)28-11-9-23(5)15-30(28)42-19-32(39)37-35-17-26-13-25(7)14-27(34(26)41-8)18-36-38-33(40)20-43-31-16-24(6)10-12-29(31)22(3)4/h9-18,21-22H,19-20H2,1-8H3,(H,37,39)(H,38,40)/b35-17+,36-18+ |
Clé InChI |
ZKIKXBCGXBZRPI-PKRYOZTKSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=C(C=CC(=C3)C)C(C)C)C |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC(=C2OC)/C=N/NC(=O)COC3=C(C=CC(=C3)C)C(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC(=C2OC)C=NNC(=O)COC3=C(C=CC(=C3)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-bromophenyl)-N-[(E)-(3-bromophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B390016.png)



![4-Chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390026.png)


![1-(4-Bromophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B390029.png)
![N-[4,6-bis(decylamino)-1,3,5-triazin-2-yl]-N-decylamine](/img/structure/B390030.png)





